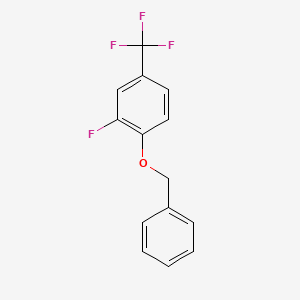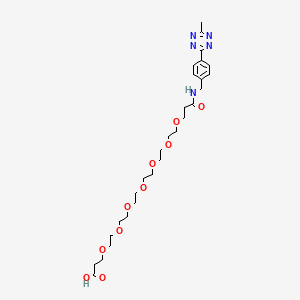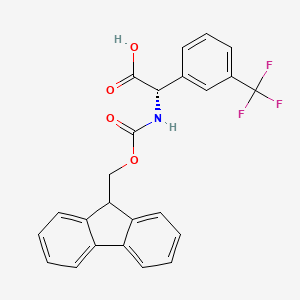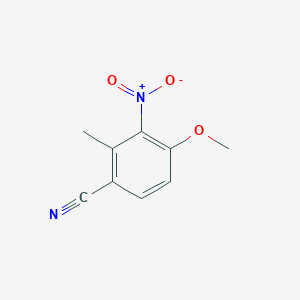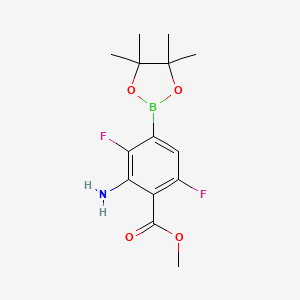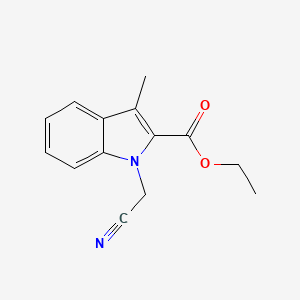![molecular formula C19H13ClF4N4O B14034701 (2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone](/img/structure/B14034701.png)
(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone involves multiple stepsThe final step involves the coupling of the (2-Chloro-3-(trifluoromethyl)phenyl) group to the imidazo[4,5-C]pyridine core under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. The process is scaled up in a controlled environment to ensure consistency and quality of the final product .
化学反应分析
Types of Reactions
(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various derivatives depending on the nucleophile used .
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biology, (2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone is studied for its interactions with various biological targets, particularly the P2X7 receptor. This receptor is involved in inflammatory responses, making the compound a potential candidate for anti-inflammatory drugs .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to antagonize the P2X7 receptor makes it a promising candidate for the treatment of diseases such as chronic pain, neurodegenerative disorders, and certain types of cancer .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications, including catalysis and material science .
作用机制
The mechanism of action of (2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone involves its interaction with the P2X7 receptor. This receptor is a ligand-gated ion channel that plays a role in the regulation of inflammatory responses. By antagonizing this receptor, the compound can modulate the release of pro-inflammatory cytokines and reduce inflammation .
相似化合物的比较
Similar Compounds
- (2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone
- 2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine
- 1- [3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone
Uniqueness
What sets (2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone apart from similar compounds is its high affinity for the P2X7 receptor and its unique chemical structure. This makes it a valuable tool in both scientific research and potential therapeutic applications .
属性
分子式 |
C19H13ClF4N4O |
|---|---|
分子量 |
424.8 g/mol |
IUPAC 名称 |
[2-chloro-3-(trifluoromethyl)phenyl]-[1-(5-fluoropyridin-2-yl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone |
InChI |
InChI=1S/C19H13ClF4N4O/c20-17-12(2-1-3-13(17)19(22,23)24)18(29)27-7-6-15-14(9-27)26-10-28(15)16-5-4-11(21)8-25-16/h1-5,8,10H,6-7,9H2 |
InChI 键 |
YWVQILGNCOWLGD-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=C1N(C=N2)C3=NC=C(C=C3)F)C(=O)C4=C(C(=CC=C4)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


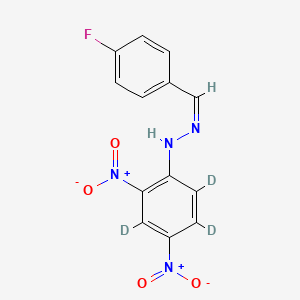


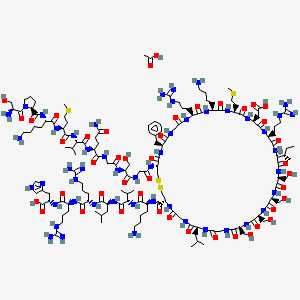
![6-Bromo-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B14034639.png)

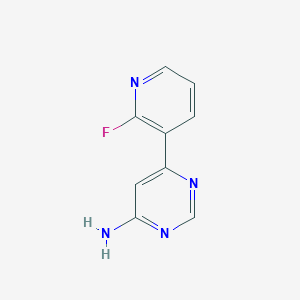
![tert-Butyl 7-(4-cyanobenzyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034658.png)
